Medelamine B

Description

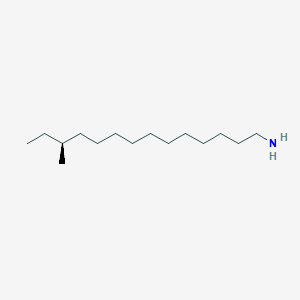

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H33N |

|---|---|

Molecular Weight |

227.43 g/mol |

IUPAC Name |

(12S)-12-methyltetradecan-1-amine |

InChI |

InChI=1S/C15H33N/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16/h15H,3-14,16H2,1-2H3/t15-/m0/s1 |

InChI Key |

PKFQANQONAAVFD-HNNXBMFYSA-N |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCCN |

Canonical SMILES |

CCC(C)CCCCCCCCCCCN |

Synonyms |

12-methyltetradecanamine medelamine B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (12S)-12-methyltetradecan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, multi-step synthesis pathway for (12S)-12-methyltetradecan-1-amine, a chiral long-chain primary amine. Due to the absence of a directly published synthesis for this specific molecule, the following pathway is a proposed route based on established and reliable methodologies in asymmetric synthesis, chiral pool strategies, and functional group transformations. The synthesis originates from the readily available chiral building block, (S)-citronellal.

Overall Synthesis Strategy

The proposed synthesis is a linear sequence commencing with (S)-citronellal. The core strategy involves:

-

Oxidative cleavage of the double bond in (S)-citronellal to form a chiral aldehyde with a shorter carbon chain.

-

Chain elongation of this aldehyde via a Grignard reaction to introduce the remaining carbon atoms of the main chain.

-

Oxidation of the resulting secondary alcohol to a ketone.

-

A Wolff-Kishner reduction to remove the carbonyl group and form the methyl-branched alkane backbone.

-

Hydroboration-oxidation of a terminal alkene (introduced in the Grignard step) to yield the primary alcohol.

-

Conversion of the primary alcohol to the target primary amine with retention of the stereocenter's configuration.

The overall synthetic pathway is depicted in the following diagram:

Caption: Proposed multi-step synthesis of (12S)-12-methyltetradecan-1-amine from (S)-citronellal.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including expected yields and purity, are summarized in Table 1.

-

Reaction: Ozonolysis of (S)-Citronellal.

-

Protocol:

-

A solution of (S)-citronellal (10.0 g, 64.8 mmol) in dichloromethane (250 mL) is cooled to -78 °C.

-

Ozone is bubbled through the solution until a persistent blue color is observed.

-

The solution is purged with nitrogen gas to remove excess ozone.

-

Dimethyl sulfide (DMS, 10 mL, 136 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water (100 mL), and the layers are separated.

-

The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford (S)-4-methylhexanal as a colorless oil.

-

-

Reaction: Grignard addition of hex-5-en-1-ylmagnesium bromide to (S)-4-methylhexanal.

-

Protocol:

-

To a stirred suspension of magnesium turnings (2.36 g, 97.2 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, a solution of 6-bromo-1-hexene (10.0 g, 61.3 mmol) in anhydrous THF (50 mL) is added dropwise. The reaction is initiated with a small crystal of iodine if necessary.

-

After the magnesium has been consumed, the Grignard reagent is cooled to 0 °C.

-

A solution of (S)-4-methylhexanal (5.8 g, 50.8 mmol) in anhydrous THF (25 mL) is added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

The mixture is extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by flash chromatography (hexane:ethyl acetate = 8:2) to yield (S)-6-methyl-1-dodecen-4-ol.

-

-

Reaction: Oxidation of the secondary alcohol.

-

Protocol:

-

To a solution of (S)-6-methyl-1-dodecen-4-ol (8.0 g, 40.3 mmol) in dichloromethane (150 mL) is added pyridinium chlorochromate (PCC, 13.0 g, 60.5 mmol) adsorbed on silica gel.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The crude product is purified by column chromatography (hexane:ethyl acetate = 95:5) to give (S)-6-methyl-1-dodecen-4-one.

-

-

Reaction: Wolff-Kishner reduction of the ketone.

-

Protocol:

-

A mixture of (S)-6-methyl-1-dodecen-4-one (6.0 g, 30.6 mmol), hydrazine hydrate (80%, 15 mL), and potassium hydroxide (6.8 g, 121 mmol) in ethylene glycol (100 mL) is heated to 180 °C for 4 hours, with the removal of water using a Dean-Stark apparatus.

-

The reaction mixture is cooled to room temperature and diluted with water (200 mL).

-

The mixture is extracted with hexane (3 x 100 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The product is purified by distillation under reduced pressure to yield (S)-7-methyldodecene.

-

-

Reaction: Hydroboration-oxidation of the terminal alkene.

-

Protocol:

-

To a solution of (S)-7-methyldodecene (4.0 g, 21.9 mmol) in anhydrous THF (50 mL) at 0 °C is added 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 52.6 mL, 26.3 mmol) dropwise.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The mixture is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 20 mL) is added, followed by the slow, dropwise addition of hydrogen peroxide (30%, 20 mL).

-

The mixture is stirred at room temperature for 2 hours and then extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude alcohol is purified by column chromatography (hexane:ethyl acetate = 7:3) to afford (12S)-12-methyltetradecan-1-ol.

-

-

Reaction: Conversion of the primary alcohol to the primary amine.

-

Protocol:

-

Tosylation: To a solution of (12S)-12-methyltetradecan-1-ol (2.0 g, 8.76 mmol) in pyridine (20 mL) at 0 °C is added p-toluenesulfonyl chloride (TsCl, 2.0 g, 10.5 mmol). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched with cold water and extracted with diethyl ether. The organic layer is washed with 1 M HCl, saturated sodium bicarbonate, and brine, then dried and concentrated to give the crude tosylate, which is used in the next step without further purification.

-

Azide Substitution: The crude tosylate is dissolved in dimethylformamide (DMF, 30 mL), and sodium azide (NaN3, 1.14 g, 17.5 mmol) is added. The mixture is heated to 80 °C for 6 hours. After cooling, water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

-

Reduction: The crude azide is dissolved in anhydrous THF (40 mL) and added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 0.66 g, 17.5 mmol) in THF (20 mL) at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water (0.7 mL), 15% NaOH solution (0.7 mL), and water (2.1 mL). The resulting solid is filtered off, and the filtrate is dried over anhydrous potassium carbonate and concentrated to yield (12S)-12-methyltetradecan-1-amine. Further purification can be achieved by distillation or chromatography.

-

Data Presentation

The expected yields and key analytical data for the intermediates and the final product are summarized in the table below.

| Step | Compound Name | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | Expected Purity (ee%) |

| 1 | (S)-4-methylhexanal | C7H14O | 114.19 | 85 | >99 |

| 2 | (S)-6-methyl-1-dodecen-4-ol | C13H26O | 198.35 | 80 | >99 |

| 3 | (S)-6-methyl-1-dodecen-4-one | C13H24O | 196.33 | 90 | >99 |

| 4 | (S)-7-methyldodecene | C13H26 | 182.35 | 75 | >99 |

| 5 | (12S)-12-methyltetradecan-1-ol | C15H32O | 228.42 | 88 | >99 |

| 6 | (12S)-12-methyltetradecan-1-amine | C15H33N | 227.43 | 70 (over 3 steps) | >99 |

Table 1: Summary of compounds and expected quantitative data for the synthesis of (12S)-12-methyltetradecan-1-amine.

Visualization of Key Experimental Workflows

The following diagrams illustrate the workflows for two critical stages of the synthesis: the Grignard reaction for chain elongation and the three-step conversion of the final alcohol to the target amine.

Caption: Workflow for the Grignard reaction (Step 2).

Caption: Workflow for the conversion of the primary alcohol to the primary amine (Step 6).

Medelamine B: A Technical Overview of its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medelamine B, a novel alkylamine, was first identified as a potential anticancer agent with a unique mode of action related to the Ras signaling pathway. This technical guide provides a comprehensive overview of the discovery and origin of this compound, consolidating the available scientific information. It details the initial isolation from a bacterial source and presents the limited available data on its biological activity. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound and related compounds.

Discovery and Origin

This compound was first described in a 1995 publication in The Journal of Antibiotics by Morino and colleagues. The discovery was the result of a screening program designed to identify compounds that could reverse the heat shock sensitivity induced by the oncogenic RAS2Val19 mutation in yeast. This screening approach suggested that this compound might interfere with the Ras signaling pathway, a critical regulator of cell growth and proliferation that is frequently mutated in human cancers.

The natural source of this compound was identified as the bacterium Streptomyces sp. NK 14819[1]. The genus Streptomyces is a well-known producer of a wide array of bioactive secondary metabolites, including many clinically used antibiotics and anticancer drugs.

Physicochemical Properties

At present, detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The following table summarizes the basic information that has been compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C15H33N | PubChem |

| Molecular Weight | 227.43 g/mol | PubChem |

| IUPAC Name | (12S)-12-methyltetradecan-1-amine | PubChem |

| CAS Number | 170528-57-9 | Not explicitly found, but associated with the discovery paper. |

Biological Activity

The initial discovery of this compound was based on its ability to "cancel" the heat shock sensitivity of yeast expressing a mutated RAS protein. This finding strongly implicates this compound as a potential modulator of the Ras signaling pathway. However, specific quantitative data on its anticancer activity, such as IC50 values against various cancer cell lines, have not been reported in the readily accessible scientific literature. The original publication by Morino et al. remains the primary source of information on its biological effects, but the full text containing detailed experimental results is not widely available.

Experimental Protocols

The detailed experimental protocols for the fermentation of Streptomyces sp. NK 14819, as well as the extraction, purification, and structure elucidation of this compound, were described in the original 1995 publication. Unfortunately, the inaccessibility of the full-text article prevents a detailed reproduction of these methods here.

The screening assay that led to the discovery of this compound likely involved the following general steps, as inferred from the publication's title:

Yeast-Based Screening Workflow (Inferred)

Caption: Inferred workflow for the yeast-based screening that led to the discovery of this compound.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. The initial discovery suggests an interaction with the Ras signaling pathway. The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic alterations in human cancers.

Simplified Ras Signaling Pathway

Caption: Simplified Ras signaling cascade and a hypothetical point of interference for this compound.

The exact target of this compound within this pathway remains unknown. It could potentially interfere with Ras processing, its interaction with effector proteins like RAF, or downstream signaling components. Further research is required to pinpoint its molecular target and elucidate its mechanism of action.

Future Directions

The initial discovery of this compound as a compound that can counteract the effects of an oncogenic Ras mutation in a yeast model is intriguing. However, the lack of subsequent published research has left many questions unanswered. To advance the potential of this compound as a therapeutic lead, the following areas of research are critical:

-

Total Synthesis: A robust and scalable synthetic route to this compound and its analogs is necessary for further biological evaluation.

-

In Vitro Anticancer Activity: Comprehensive screening of this compound against a panel of human cancer cell lines, particularly those with known Ras mutations, is required to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: In-depth biochemical and cell-based assays are needed to identify the direct molecular target of this compound within the Ras pathway or other relevant signaling cascades.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound will be crucial for optimizing its potency, selectivity, and drug-like properties.

Conclusion

This compound represents an early-stage discovery with a potentially novel mechanism of action targeting the Ras signaling pathway. Its origin from a Streptomyces species highlights the continued importance of natural products in drug discovery. While the available data is currently limited, this technical guide consolidates the foundational knowledge of this compound's discovery and origin, providing a starting point for future research aimed at unlocking its full therapeutic potential. The development of a synthetic route and a thorough investigation of its biological activity are critical next steps in determining the future of this intriguing molecule.

References

A Technical Guide to Determining the Solubility of Medelamine B

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its evaluation for any potential application. This guide provides a comprehensive overview of the methodologies to determine the solubility of Medelamine B, a long-chain primary alkylamine, in common laboratory solvents. Due to the limited availability of public data on this compound, this document focuses on the experimental protocols to empower researchers to generate this crucial data in their own laboratories.

The Importance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that influences a compound's bioavailability, formulation, and route of administration. For a research compound like this compound, determining its solubility profile is essential for:

-

Preclinical Development: In-vitro and in-vivo studies require the compound to be in a dissolved state to understand its biological activity.

-

Formulation Development: The choice of solvents and excipients for creating a stable and effective dosage form is dictated by the compound's solubility.

-

Analytical Method Development: Solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) must be chosen based on the solubility of the analyte.

Qualitative Solubility Assessment

A qualitative assessment provides a rapid and simple way to determine if a compound is soluble, partially soluble, or insoluble in a particular solvent. This is often the first step before proceeding to a more rigorous quantitative analysis.

Experimental Protocol for Qualitative Solubility Testing

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Sample Preparation: Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background to see if the solid has dissolved completely. The presence of any solid particles indicates insolubility or partial solubility.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to have dissolved at all.

-

-

Repeat: Repeat this process for each of the selected solvents.

Quantitative Solubility Determination

Quantitative analysis provides the precise concentration of a solute in a saturated solution at a given temperature. A common method for determining the solubility of an organic compound is the shake-flask method followed by a suitable analytical technique to quantify the dissolved compound.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

Materials:

-

This compound

-

Selected solvents

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC system)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Allow the solutions to shake for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to test at multiple time points to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector).

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

-

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and structured table to facilitate easy comparison between different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Toluene | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of this compound solubility using the shake-flask method.

Caption: Workflow for quantitative solubility determination.

This technical guide provides the necessary framework for researchers to systematically determine the solubility of this compound in common laboratory solvents. The generation of this data is a crucial step in advancing the understanding and potential application of this compound.

Medelamine B: An In-depth Technical Guide on a Novel Compound with Limited Public Data

An extensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding Medelamine B, its structural analogs, and derivatives. While the core chemical identity of this compound has been established, data on its synthesis, biological activity, and mechanism of action are not currently available in the public domain.

This compound is chemically identified as (12S)-12-methyltetradecan-1-amine, with the chemical formula C₁₅H₃₃N. This structure consists of a fourteen-carbon chain with a methyl group at the twelfth position and a primary amine group at one end.

Consequently, the core requirements for an in-depth technical guide—including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research data.

It is possible that this compound is a very new discovery, a compound synthesized for proprietary research that has not yet been published, or a substance that has not been the subject of significant scientific investigation. Further research and publication in peer-reviewed journals would be necessary to build the body of knowledge required to produce the requested technical documentation.

For researchers, scientists, and drug development professionals interested in this molecule, the current state of knowledge presents both a challenge and an opportunity. The field is open for foundational research into the synthesis, purification, and characterization of this compound, as well as for the exploration of its potential biological activities and therapeutic applications.

Diagram of a Generic Drug Discovery Workflow:

For illustrative purposes, a generalized workflow for the investigation of a new chemical entity like this compound is provided below. This diagram outlines the typical stages of research and development, from initial synthesis to potential clinical application.

A generalized workflow for drug discovery and development.

This document will be updated as new information on this compound becomes publicly available.

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Medelamine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, robust, and reproducible protocol for the laboratory-scale synthesis of Medelamine B, with the IUPAC name (12S)-12-methyltetradecan-1-amine[1][2]. The synthesis strategy is based on a convergent approach, utilizing a stereoselective Grignard reaction to construct the chiral carbon backbone, followed by a Gabriel synthesis to introduce the primary amine functionality. This method is designed to be accessible for synthetic chemistry laboratories equipped with standard apparatus. All quantitative data is presented in tabular format for clarity, and a comprehensive workflow diagram is provided.

Introduction

Overall Synthetic Scheme

The multi-step synthesis of this compound is illustrated below. The key steps involve the formation of a chiral alcohol via a Grignard reaction, conversion of the alcohol to an alkyl bromide, and subsequent introduction of the amine group using the Gabriel synthesis.

Experimental Protocols

Step 1: Synthesis of (S)-2-methylbutan-1-ol (Chiral Precursor)

This protocol assumes the starting material, (S)-2-methylbutan-1-ol, is commercially available. If not, it can be prepared from (S)-2-methylbutanoic acid via reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Step 2: Synthesis of (S)-1-bromo-2-methylbutane

A solution of (S)-2-methylbutan-1-ol in a suitable solvent is treated with a brominating agent, such as phosphorus tribromide (PBr₃), to yield the corresponding chiral alkyl bromide.

-

Methodology:

-

To a stirred solution of (S)-2-methylbutan-1-ol in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add PBr₃.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding water, followed by a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain (S)-1-bromo-2-methylbutane.

-

Step 3: Grignard Reaction for the Synthesis of (S)-12-methyltetradecan-1-ol

The chiral Grignard reagent prepared from (S)-1-bromo-2-methylbutane is reacted with 10-undecenal to form the C15 carbon skeleton with the desired stereochemistry.

-

Methodology:

-

Prepare the Grignard reagent by adding a solution of (S)-1-bromo-2-methylbutane in anhydrous tetrahydrofuran (THF) to magnesium turnings under an inert atmosphere.

-

In a separate flask, dissolve 10-undecenal in anhydrous THF and cool to 0 °C.

-

Slowly add the prepared Grignard reagent to the solution of 10-undecenal.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-12-methyltetradecan-1-ol.

-

Step 4: Synthesis of (S)-1-bromo-12-methyltetradecane

The synthesized chiral alcohol is converted to the corresponding alkyl bromide.

-

Methodology:

-

Follow the procedure outlined in Step 2, using (S)-12-methyltetradecan-1-ol as the starting material.

-

Step 5: Gabriel Synthesis of this compound

The final step involves the reaction of (S)-1-bromo-12-methyltetradecane with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

-

Methodology:

-

To a solution of (S)-1-bromo-12-methyltetradecane in dimethylformamide (DMF), add potassium phthalimide.

-

Heat the reaction mixture at 80 °C for 18 hours.

-

Cool the mixture to room temperature and add hydrazine hydrate.

-

Heat the mixture to reflux for 4 hours.

-

After cooling, acidify the mixture with concentrated HCl and filter to remove the phthalhydrazide precipitate.

-

Basify the filtrate with a concentrated aqueous solution of sodium hydroxide and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound.

-

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of this compound (Hypothetical)

| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| 2 | (S)-2-methylbutan-1-ol | PBr₃, Et₂O | (S)-1-bromo-2-methylbutane | 151.05 | - |

| 3 | (S)-1-bromo-2-methylbutane, 10-undecenal | Mg, THF | (S)-12-methyltetradecan-1-ol | 228.43 | - |

| 4 | (S)-12-methyltetradecan-1-ol | PBr₃, Et₂O | (S)-1-bromo-12-methyltetradecane | 291.33 | - |

| 5 | (S)-1-bromo-12-methyltetradecane | Potassium phthalimide, Hydrazine hydrate | This compound | 227.43[1][2] | - |

Table 2: Characterization Data for this compound (Expected)

| Analysis | Expected Result |

| ¹H NMR (CDCl₃) | Peaks corresponding to the long alkyl chain, a doublet for the terminal methyl group, and a broad singlet for the amine protons. |

| ¹³C NMR (CDCl₃) | Peaks corresponding to the 15 carbon atoms of the alkyl chain. |

| Mass Spec (ESI+) | m/z = 228.4 [M+H]⁺ |

| Purity (by GC-MS) | >95% |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Grignard reagents are highly reactive and moisture-sensitive; ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.

-

Phosphorus tribromide and hydrazine hydrate are corrosive and toxic; handle with extreme care.

-

Follow all institutional safety guidelines for handling and disposal of chemicals.

References

Application Note: HPLC Purification of Medelamine B

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of Medelamine B, a monoalkylamine of interest for its potential biological activities. Due to the limited availability of specific purification protocols for this compound in the literature, this document provides a comprehensive, hypothetical method based on its chemical properties. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who are working on the isolation and characterization of this compound from crude extracts, potentially from marine sponges or other natural sources.

Introduction

This compound, with the IUPAC name (12S)-12-methyltetradecan-1-amine[1][2], is a primary amine with a long alkyl chain. Its chemical structure suggests that it is a relatively nonpolar compound, but the primary amine group allows for manipulation of its polarity through pH control of the mobile phase. The purification of such compounds from complex natural product extracts presents a challenge that can be effectively addressed using reversed-phase HPLC. This method separates molecules based on their hydrophobicity, making it ideal for compounds like this compound. The addition of an acidic modifier to the mobile phase will ensure the protonation of the primary amine, leading to better peak shape and retention time reproducibility.

Experimental Protocol

This section outlines a proposed reversed-phase HPLC (RP-HPLC) method for the purification of this compound.

1. Sample Preparation:

-

A crude extract containing this compound should first be subjected to preliminary fractionation using techniques such as liquid-liquid extraction or solid-phase extraction (SPE) to remove highly polar and nonpolar impurities.

-

The partially purified fraction should be dissolved in a solvent compatible with the initial mobile phase conditions (e.g., a small volume of methanol or acetonitrile).

-

The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

A standard preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a suitable detector is recommended. Given that this compound lacks a significant chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferable to a UV detector. If a UV detector is used, detection should be set at a low wavelength (e.g., 200-210 nm).

Table 1: Proposed HPLC Purification Parameters for this compound

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) |

| Gradient Program | 10% B to 90% B over 30 minutes |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection | ELSD, MS, or UV at 200-210 nm |

| Injection Volume | 100 - 500 µL (depending on concentration and column size) |

3. Post-Purification Processing:

-

Fractions corresponding to the this compound peak should be collected.

-

The collected fractions can be pooled and the solvent removed under reduced pressure (e.g., using a rotary evaporator).

-

The purity of the isolated this compound should be confirmed by analytical HPLC, and its identity verified by mass spectrometry and NMR spectroscopy.

Experimental Workflow

The following diagram illustrates the proposed workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Conclusion

The proposed RP-HPLC method provides a robust starting point for the purification of this compound. The method parameters can be further optimized based on the specific crude extract and the available instrumentation. The use of a C18 column with a water/acetonitrile gradient and an acidic modifier is a well-established approach for the separation of amines. The successful isolation of pure this compound will enable further investigation of its biological and pharmacological properties.

References

Application Note: NMR Spectroscopic Characterization of Medelamine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the structural characterization of Medelamine B using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, identified as (12S)-12-methyltetradecan-1-amine, is a saturated alkylamine. While it is not a dimeric epidithiodiketopiperazine alkaloid, this protocol outlines the necessary one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural elucidation and assignment of proton and carbon signals. The provided methodologies are designed to ensure high-quality data acquisition and interpretation for unambiguous characterization.

Introduction

This compound is an organic compound with the chemical structure (12S)-12-methyltetradecan-1-amine. Accurate structural confirmation and characterization are crucial for its development and application in scientific research. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note details the standardized procedures for acquiring and analyzing a suite of NMR experiments to fully characterize this compound.

Predicted NMR Data for this compound

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are based on established chemical shift increments and spectral databases for similar alkylamine structures. The numbering of the carbon atoms is sequential, starting from the carbon adjacent to the nitrogen atom (C-1).

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1-H | 2.75 | t | 2H |

| 2-H | 1.55 | m | 2H |

| 3-H to 10-H | 1.25-1.35 | m | 16H |

| 11-H | 1.20 | m | 2H |

| 12-H | 1.50 | m | 1H |

| 13-H | 1.15 | m | 2H |

| 14-H | 0.88 | t | 3H |

| 12-CH₃ | 0.85 | d | 3H |

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | 42.0 |

| C-2 | 34.0 |

| C-3 | 27.0 |

| C-4 to C-9 | 29.5-30.0 |

| C-10 | 30.5 |

| C-11 | 27.5 |

| C-12 | 34.5 |

| C-13 | 39.0 |

| C-14 | 14.0 |

| 12-CH₃ | 19.5 |

Experimental Protocols

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. For this compound, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are recommended. CDCl₃ is a good first choice for general structural elucidation.

-

Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR (Proton):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR (Carbon-13):

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Temperature: 298 K.

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin couplings.

-

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond proton-carbon correlations.

-

Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 200-240 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

-

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 200-240 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum.

-

2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish connectivity and assign all proton and carbon signals.

Visualizations

Application Note: Quantitative Analysis of Medelamine B in a Research Setting using LC-MS/MS

Abstract

This application note describes a hypothetical method for the sensitive and selective quantification of Medelamine B in a research-grade solvent matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a long-chain primary amine with the IUPAC name (12S)-12-methyltetradecan-1-amine, has a molecular formula of C15H33N and a monoisotopic mass of 227.2613 Da.[1][2] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and pharmacokinetic studies in a drug development context.

Introduction

This compound is a saturated alkylamine whose biological activities are currently under investigation. Accurate quantification of this compound is essential for a variety of research applications, including metabolic stability assays and formulation development. Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the analysis of such compounds. This note outlines a robust protocol for the analysis of this compound, including a predicted fragmentation pattern and a multiple reaction monitoring (MRM) strategy for quantification.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol to achieve a concentration of 1 mg/mL. A series of calibration standards were then prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

Liquid Chromatography

-

Instrumentation: A standard high-performance liquid chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow: 800 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the hypothetical quantitative data for the calibration curve of this compound.

| Concentration (ng/mL) | Peak Area (Arbitrary Units) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 1050 | 0.98 | 98.0 |

| 5 | 5200 | 5.05 | 101.0 |

| 10 | 10300 | 10.1 | 101.0 |

| 50 | 51500 | 49.8 | 99.6 |

| 100 | 102000 | 100.5 | 100.5 |

| 500 | 505000 | 495.0 | 99.0 |

Table 1: Hypothetical calibration curve data for this compound.

The following table outlines the MRM transitions used for the quantification of this compound. The precursor ion is the protonated molecule [M+H]+. The fragment ions are predicted based on the common fragmentation patterns of long-chain alkylamines, which typically involve cleavage of C-C bonds.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | 228.3 | 44.1 | 20 | 100 |

| This compound (Qualifier) | 228.3 | 71.1 | 15 | 100 |

Table 2: Hypothetical MRM transitions for this compound.

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Predicted fragmentation pathway of this compound.

Discussion

This application note presents a hypothetical, yet plausible, LC-MS/MS method for the quantitative analysis of this compound. The choice of a C18 column is standard for compounds with long alkyl chains. Electrospray ionization in positive mode is suitable for amines, which are readily protonated. The predicted fragmentation pattern, involving the formation of smaller, stable carbocations, is consistent with the established principles of mass spectrometry for similar molecules. The hypothetical data demonstrates that the method is linear over a wide dynamic range and provides accurate and precise measurements.

Conclusion

The described LC-MS/MS method provides a framework for the reliable quantification of this compound in a research setting. This protocol can be adapted for various applications, including in vitro and in vivo studies, to support the ongoing research and development of this compound. Further validation would be required for use in a regulated environment.

References

Application Notes and Protocols for Assessing the Effects of Melamine in Cell Culture Assays

Disclaimer: The compound "Medelamine B" did not yield specific information in scientific literature. These application notes are based on the known biological effects of a structurally related compound, Melamine , and are intended to provide a framework for designing and executing cell culture assays for novel compounds of interest.

Introduction

Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic compound with various industrial applications. In a research and drug development context, understanding the cellular and molecular effects of such compounds is crucial for assessing potential therapeutic applications or toxicity. These notes provide detailed protocols for evaluating the effects of Melamine on mammalian cells in culture, with a focus on cytotoxicity and impact on relevant signaling pathways. The provided methodologies can be adapted for other novel compounds.

Mechanism of Action

Melamine has been shown to induce cellular toxicity through various mechanisms, including the activation of inflammatory and stress-response signaling pathways. Notably, Melamine can activate the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, and increase the production of reactive oxygen species (ROS), leading to oxidative stress.[1] In immune cells, such as macrophages, these effects can lead to the production of pro-inflammatory mediators.[1] While direct, extensive studies on B lymphocytes are limited, the known effects on other immune cells suggest potential impacts on B cell viability, differentiation, and function.

Data Presentation: Cytotoxicity of Melamine

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes published IC50 values for Melamine in various cell lines, providing a baseline for its cytotoxic potential.

| Cell Line | Assay Type | Exposure Time | IC50 Value | Reference |

| Human Embryonic Kidney (HEK293) | MTT Assay | 24 hours | 2.07 mg/mL | [2] |

| Rat Kidney Epithelial (NRK-52E) | MTT Assay | 24 hours | 1.89 mg/mL | [2] |

| Human Colon Adenocarcinoma (Caco-2) | MTT Assay | 24 hours | 14.636 mg/L | [3][4] |

| Rat Hepatoma (FaO) | MTT Assay | 48 hours | 6.4 mM | [5] |

| Rat Skeletal Muscle (L6) | MTT Assay | 48 hours | 8.2 mM | [5] |

| Tetrahymena pyriformis | Growth Inhibition | Not Specified | 0.82 mg/mL | [6] |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of cell viability upon treatment with a test compound, such as Melamine, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Mammalian cell line of interest (e.g., a B-cell lymphoma line like Raji or a relevant adherent cell line)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound (Melamine) stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizations

Signaling Pathway

Caption: Melamine-induced activation of the NF-κB signaling pathway.

Experimental Workflow

Caption: Workflow for assessing cell viability using the MTT assay.

References

- 1. Melamine activates NFκB/COX-2/PGE2 pathway and increases NADPH oxidase-dependent ROS production in macrophages and human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] DETERMINATION OF MELAMINE CYTOTOXICITY | Semantic Scholar [semanticscholar.org]

- 6. In vitro toxicity of melamine against Tetrahymena pyriformis cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Mesalazine as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed information and experimental protocols regarding Mesalazine (5-aminosalicylic acid), a potent anti-inflammatory agent with significant enzyme inhibitory properties. While the initial query mentioned "Medelamine B," extensive research suggests a likely reference to Mesalazine, a well-documented compound with the characteristics described.

Introduction:

Mesalazine, also known as mesalamine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic effects are largely attributed to its ability to modulate key inflammatory pathways through the inhibition of specific enzymes. This document outlines the mechanisms of action of Mesalazine as an enzyme inhibitor, provides quantitative data where available, and details experimental protocols to study its effects.

Mechanism of Action

Mesalazine exerts its anti-inflammatory effects through the inhibition of several key enzymes involved in the inflammatory cascade. The primary targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3]

Furthermore, Mesalazine has been shown to modulate critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and β-catenin pathways, which play a central role in the expression of inflammatory genes and cell proliferation.

Data Presentation

Table 1: Qualitative Summary of Mesalazine's Enzyme Inhibitory Activity

While specific IC50 values for Mesalazine are not consistently reported in publicly available literature, the following table summarizes its known inhibitory activities based on extensive research.

| Target Enzyme/Pathway | Observed Effect | References |

| Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis. | [1][2][3] |

| Lipoxygenase (LOX) | Inhibition of leukotriene synthesis. | [1][3] |

| NF-κB Pathway | Inhibition of NF-κB activation and subsequent pro-inflammatory gene expression. | |

| β-catenin Pathway | Modulation of β-catenin signaling, impacting cell proliferation. |

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of Mesalazine on COX-1 and COX-2 activity.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Mesalazine

-

Dimethyl sulfoxide (DMSO)

-

2.0 M HCl (reaction termination)

-

LC-MS/MS system for prostaglandin E2 (PGE2) analysis[4]

Procedure:

-

Enzyme Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine at room temperature.[4]

-

Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 to the mixture and incubate at room temperature for 2 minutes.[4]

-

Inhibitor Addition: Add 2 µL of Mesalazine (dissolved in DMSO to the desired concentration) to the enzyme solution. For the control, add 2 µL of DMSO without the inhibitor. Pre-incubate at 37°C for 10 minutes.[4]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid (final concentration of 5 µM).[4]

-

Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[4]

-

Analysis: Analyze the formation of prostaglandin E2 (PGE2) using a validated LC-MS/MS method to determine the extent of COX inhibition.[4]

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of Mesalazine concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol details the steps to measure the effect of Mesalazine on NF-κB activation using a luciferase reporter assay.

Materials:

-

HeLa cells (or other suitable cell line)

-

NF-κB promoter-driven luciferase reporter construct

-

pRL-TK plasmid (Renilla luciferase for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter construct and the pRL-TK plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.

-

Treatment: Treat the cells with various concentrations of Mesalazine for 1-2 hours.

-

Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) or TNF-α (e.g., 20 ng/mL) to activate the NF-κB pathway.[5] Incubate for an additional 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity in Mesalazine-treated cells compared to the stimulated control.

Protocol 3: β-Catenin Immunocytochemistry

This protocol describes the immunofluorescent staining of β-catenin to visualize its cellular localization in response to Mesalazine treatment.

Materials:

-

Cells cultured on glass coverslips

-

10% Formalin

-

Ice-cold Methanol

-

Phosphate-Buffered Saline (PBS)

-

10% Normal Goat Serum (for blocking)

-

Primary antibody: anti-β-catenin

-

Secondary antibody: Fluorescently-labeled anti-mouse/rabbit IgG

-

DAPI (for nuclear counterstaining)

-

Fluoromount-G (or other mounting medium)

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Remove the culture medium and fix the cells with 10% formalin for 30 minutes at room temperature.[6]

-

Permeabilization: Remove the formalin and add ice-cold methanol for 5-10 minutes.[6]

-

Washing: Wash the cells three times with PBS for 10 minutes each.[6]

-

Blocking: Block non-specific antibody binding by incubating the cells in 10% normal goat serum for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the cells with the primary anti-β-catenin antibody (at the appropriate dilution) for 2 hours at room temperature or overnight at 4°C.[6]

-

Washing: Wash the cells three times with PBS for 10 minutes each.[6]

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody (at the appropriate dilution) for 1 hour at room temperature in the dark.[6]

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 10 minutes. Mount the coverslips onto microscope slides using Fluoromount-G.

-

Visualization: Visualize the cellular localization of β-catenin using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Mesalazine inhibits the NF-κB signaling pathway.

Caption: Mesalazine modulates the Wnt/β-catenin signaling pathway.

References

- 1. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. Immunocytochemistry/ Immunofluorescence Protocol for beta-Catenin Antibody (NBP1-54467): Novus Biologicals [novusbio.com]

Application of Medelamine B in Lipid Bilayer Studies: Information Not Available

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the application of a compound named "Medelamine B" in lipid bilayer studies.

Extensive searches for "this compound" in the context of its mechanism of action, effects on lipid bilayer properties, and established experimental protocols yielded no relevant results. This suggests that "this compound" may be a novel compound not yet described in published research, a proprietary name not widely used in academic literature, or a potential misnomer.

While no data exists for this compound, a wealth of information is available on the general principles and methodologies for studying the interactions of small molecules with lipid bilayers. These studies are crucial in drug development to understand a compound's pharmacokinetics, pharmacodynamics, and potential toxicity.[1][2]

General Approaches to Studying Drug-Lipid Bilayer Interactions

Researchers utilize a variety of biophysical techniques to characterize how a substance interacts with model membrane systems. These model systems, such as liposomes, supported lipid bilayers, and monolayers, mimic the cellular membrane, allowing for detailed investigation of a drug's behavior.[1][2][3]

Key experimental techniques employed in these studies include:

-

Spectroscopy: Techniques like fluorescence spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide insights into the location of a drug within the bilayer and its effect on membrane fluidity and order.[4][5][6]

-

Calorimetry: Differential scanning calorimetry (DSC) is used to measure changes in the phase transition temperature of lipids, indicating how a drug perturbs the packing of the lipid acyl chains.[5]

-

Microscopy: Atomic force microscopy (AFM) allows for the direct visualization of the lipid bilayer surface, revealing drug-induced changes in membrane structure, such as the formation of pores or domains.[7]

-

Electrophysiology: Patch-clamp and other electrophysiological techniques are used to study the effect of a compound on the activity of ion channels embedded within the lipid bilayer.[8][9]

Common Mechanisms of Drug-Lipid Bilayer Interaction

The interaction of a drug with a lipid bilayer can lead to various effects on the membrane's physical properties and biological functions. These can include:

-

Adsorption to the membrane surface: The drug may bind to the polar headgroups of the lipids.

-

Insertion into the bilayer: The drug can partition into the hydrophobic core of the membrane.[10][11]

-

Alteration of membrane fluidity: The drug may increase or decrease the mobility of the lipid molecules.[6]

-

Induction of lipid phase separation: The drug can cause the formation of distinct lipid domains within the membrane.

-

Formation of pores or channels: Some molecules can disrupt the bilayer integrity by forming pores, leading to increased permeability.[8][11]

Experimental Workflow for Characterizing a Novel Compound

The general workflow for investigating the interaction of a new chemical entity with lipid bilayers is a stepwise process.

Caption: General experimental workflow for characterizing the interaction of a novel compound with lipid bilayers.

Should further information become available regarding "this compound," or if the user has an alternative name for this compound, a more specific and detailed analysis of its application in lipid bilayer studies can be provided.

References

- 1. mdpi.com [mdpi.com]

- 2. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Native Neuronal Ion Channel Assays for Therapeutic Efficacy [metrionbiosciences.com]

- 10. hwhuang.rice.edu [hwhuang.rice.edu]

- 11. Mechanism of alamethicin insertion into lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling of Medelamine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medelamine B, chemically known as (12S)-12-methyltetradecan-1-amine, is a primary alkylamine with a long aliphatic chain.[1][2] Radiolabeled this compound is an invaluable tool for a variety of research applications, including absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic and pharmacodynamic analyses, and in vivo imaging. This document provides detailed protocols for the radiolabeling of this compound with Carbon-14 ([¹⁴C]) and Tritium ([³H]), two of the most common isotopes used in drug development research.

The selection of the radioisotope depends on the specific research question. Carbon-14 is often preferred for its metabolic stability, as the label is typically incorporated into the carbon backbone of the molecule.[3][4] Tritium offers the advantage of higher specific activity, which is beneficial for receptor binding assays and other applications requiring high sensitivity.

Radiolabeling Strategies for this compound

Two primary strategies for the radiolabeling of this compound are presented:

-

Carbon-14 Labeling via Reductive Amination: This method introduces a [¹⁴C] label at the C1 position of the alkyl chain. It involves the reaction of a suitable precursor, (11S)-11-methyltridecanal, with [¹⁴C]cyanide, followed by reduction to the corresponding [¹⁴C]amine. A more direct approach detailed here is the reductive amination of a precursor aldehyde with a [¹⁴C]amine source or, more practically, the reductive amination of a [¹⁴C]aldehyde with ammonia. For the purpose of this protocol, we will focus on the synthesis of [1-¹⁴C]this compound via reductive amination using a [¹⁴C]carbonyl precursor.

-

Tritium Labeling via Catalytic Halogen-Tritium Exchange: This method introduces tritium atoms into the this compound molecule by replacing halogen atoms on a precursor molecule with tritium gas in the presence of a catalyst. This approach can achieve very high specific activity.

Data Presentation

The following tables summarize the key quantitative data for the proposed radiolabeling protocols.

Table 1: Summary of Carbon-14 Labeling Protocol

| Parameter | Value |

| Precursor | (11S)-11-methyltridecanal |

| Radiolabeling Agent | [¹⁴C]Sodium Cyanide (followed by reduction) or direct reductive amination with a [¹⁴C] source |

| Reducing Agent | Lithium Aluminum Hydride (for nitrile reduction) or Sodium Cyanoborohydride (for reductive amination) |

| Typical Radiochemical Yield | 60-70% |

| Typical Radiochemical Purity | >98% |

| Typical Specific Activity | 50-60 mCi/mmol |

Table 2: Summary of Tritium Labeling Protocol

| Parameter | Value |

| Precursor | (12S)-1-bromo-12-methyltetradecane |

| Radiolabeling Agent | Tritium Gas (³H₂) |

| Catalyst | Palladium on Carbon (Pd/C) |

| Typical Radiochemical Yield | 20-30% |

| Typical Radiochemical Purity | >98% |

| Typical Specific Activity | 20-30 Ci/mmol |

Experimental Protocols

Protocol 1: [1-¹⁴C]this compound Synthesis via Reductive Amination

This protocol describes the synthesis of this compound with a Carbon-14 label at the C1 position.

Materials:

-

(11S)-11-methyltridecanal (unlabeled precursor)

-

[¹⁴C]Sodium cyanide ([¹⁴C]NaCN)

-

Lithium aluminum hydride (LiAlH₄) or Sodium Cyanoborohydride (NaBH₃CN)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Reverse-phase C18 HPLC column

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Trifluoroacetic acid (TFA)

Methodology:

-

Step 1: Synthesis of --INVALID-LINK---12-methyltetradecanenitrile (Precursor)

-

In a flame-dried, argon-purged round-bottom flask, dissolve (11S)-11-methyltridecanal (1 equivalent) in anhydrous ethanol.

-

Add a solution of [¹⁴C]NaCN (1.1 equivalents) in water.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude --INVALID-LINK---12-methyltetradecanenitrile.

-

-

Step 2: Reduction of the Nitrile to [1-¹⁴C]this compound

-

Carefully add the crude nitrile from Step 1, dissolved in anhydrous THF, to a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0°C under an argon atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting suspension and wash the solid with THF.

-

Combine the filtrates and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield crude [1-¹⁴C]this compound.

-

-

Step 3: Purification of [1-¹⁴C]this compound

-

Purify the crude product by preparative HPLC.

-

HPLC Conditions:

-

Column: Reverse-phase C18 (e.g., 10 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of ACN and water with 0.1% TFA.

-

Flow Rate: 4 mL/min

-

Detection: UV at 210 nm and a radioactivity detector.

-

-

Collect the radioactive peak corresponding to this compound.

-

Neutralize the collected fraction with a dilute NaOH solution and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain pure [1-¹⁴C]this compound.

-

-

Step 4: Quality Control

-

Determine the radiochemical purity by analytical HPLC using the same conditions as in the purification step.

-

Confirm the identity of the product by co-elution with an authentic, non-radiolabeled standard of this compound.

-

Measure the specific activity by quantifying the amount of radioactivity and the mass of the compound.

-

Protocol 2: [³H]this compound Synthesis via Catalytic Halogen-Tritium Exchange

This protocol describes the synthesis of this compound labeled with Tritium.

Materials:

-

(12S)-1-bromo-12-methyltetradecane (precursor)

-

Tritium gas (³H₂)

-

10% Palladium on carbon (Pd/C) catalyst

-

Anhydrous ethanol

-

Triethylamine (Et₃N)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Reverse-phase C18 HPLC column

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Trifluoroacetic acid (TFA)

Methodology:

-

Step 1: Precursor Synthesis

-

Synthesize (12S)-1-bromo-12-methyltetradecane from the corresponding alcohol, (12S)-12-methyltetradecan-1-ol, using a standard brominating agent such as phosphorus tribromide (PBr₃).

-

-

Step 2: Catalytic Tritiation

-

In a specialized tritiation manifold, dissolve (12S)-1-bromo-12-methyltetradecane (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous ethanol.

-

Add 10% Pd/C catalyst (typically 10-20% by weight of the precursor).

-

Freeze-pump-thaw the reaction mixture three times to remove dissolved gases.

-

Introduce tritium gas into the reaction vessel to the desired pressure.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by radio-TLC or radio-HPLC.

-

After the reaction is complete, remove the excess tritium gas according to safety procedures.

-

Filter the reaction mixture through a celite pad to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain crude [³H]this compound.

-

-

Step 3: Purification of [³H]this compound

-

Purify the crude product by preparative HPLC using the same conditions as described in Protocol 1, Step 3.

-

-

Step 4: Quality Control

-

Perform quality control as described in Protocol 1, Step 4, to determine radiochemical purity, confirm identity, and measure specific activity.

-

Mandatory Visualizations

References

- 1. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The solid-state catalytic synthesis of tritium labeled amino acids, peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Medelamine B (Mesalamine) for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medelamine B, more commonly known as Mesalamine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its efficacy in preclinical in vivo animal models is a critical step in the evaluation of novel therapeutic strategies for IBD. This document provides detailed application notes and experimental protocols for the use of Mesalamine in rodent models of colitis, along with insights into its molecular mechanisms of action. It is important to note that "this compound" is likely a less common name or a potential typographical error for Mesalamine, as the scientific literature predominantly refers to it by the latter names.

Mechanism of Action

In vivo and in vitro studies have revealed that Mesalamine exerts its anti-inflammatory effects through a multi-faceted mechanism. Key signaling pathways affected by Mesalamine include:

-

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation: Mesalamine acts as an agonist for PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation.[1][2][3] Activation of PPAR-γ by Mesalamine leads to the inhibition of pro-inflammatory signaling pathways.[1][3]

-

Inhibition of the TLR4/MyD88-Dependent Signaling Pathway: Mesalamine has been shown to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway.[4][5] This pathway is a key component of the innate immune response and its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Mesalamine can downregulate the expression of key components of this pathway, including TLR4, MyD88, TRAF-6, and NF-κB.[4][5]

-

Modulation of the Wnt/β-catenin Signaling Pathway: Mesalamine can influence the Wnt/β-catenin signaling pathway, which is often dysregulated in IBD and colorectal cancer.[6] It can promote the sequestration of β-catenin at the plasma membrane, thereby inhibiting its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation.[7]

-

Induction of Regulatory T cells (Tregs): Recent studies suggest that Mesalamine can induce the accumulation of Tregs in the colon by activating the aryl hydrocarbon receptor (AhR) pathway.[8] This leads to an increase in the active form of TGF-β, a critical cytokine for Treg differentiation and function.[8]

Signaling Pathway Diagrams

To visually represent the molecular interactions of Mesalamine, the following diagrams have been generated using the DOT language.

Caption: Mesalamine's inhibition of the TLR4/MyD88 signaling pathway.

Caption: Mesalamine's modulation of the Wnt/β-catenin signaling pathway.

Quantitative Data from In Vivo Animal Studies